molecular formula C9H7NO3S B8230418 7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylicacid

7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylicacid

Cat. No.: B8230418
M. Wt: 209.22 g/mol
InChI Key: XTNKDJLSAAJNPE-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a hydroxyl group at the 7-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid group at the 4-position can be introduced via carboxylation reactions using reagents like carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods like crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Properties

IUPAC Name

3-methyl-7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-3-14-7-6(4)5(9(12)13)2-10-8(7)11/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNKDJLSAAJNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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